molecular formula C23H23N3O3S B12020125 (5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-99-8

(5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12020125
CAS No.: 606954-99-8
M. Wt: 421.5 g/mol
InChI Key: VBHWAUJMQLUGJP-HMMYKYKNSA-N
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Description

(5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel and potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and is a critical therapeutic target in inflammatory diseases . This compound is structurally characterized as a thiazolotriazole derivative and has been specifically designed and investigated for its high efficacy in preclinical models of skin inflammation. Research demonstrates that this molecule exhibits significant anti-inflammatory and anti-psoriatic activity, as evidenced by its ability to ameliorate lesions in a murine model of imiquimod-induced psoriasis . Its primary mechanism involves the selective inhibition of PDE4, leading to elevated intracellular cAMP levels, which in turn suppresses the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. The compound's design, featuring specific alkoxy substitutions, is intended to optimize its pharmacodynamic profile and cellular permeability. As such, it serves as a crucial pharmacological tool for elucidating the PDE4-mediated signaling pathways in immunology and dermatology research, offering significant research value for the development of new therapeutic strategies for chronic inflammatory conditions.

Properties

CAS No.

606954-99-8

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

(5E)-5-[(4-butoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O3S/c1-3-5-14-29-19-10-6-16(7-11-19)15-20-22(27)26-23(30-20)24-21(25-26)17-8-12-18(13-9-17)28-4-2/h6-13,15H,3-5,14H2,1-2H3/b20-15+

InChI Key

VBHWAUJMQLUGJP-HMMYKYKNSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L426571-1EA involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of SALOR-INT L426571-1EA typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactions

The thiazolo-triazole core exhibits dual reactivity due to:

  • Electrophilic sites : The triazole nitrogen atoms (N1 and N4) and thiazole sulfur .

  • Nucleophilic sites : The benzylidene double bond and electron-rich aromatic rings .

Reaction TypeConditionsObserved ProductsMechanism
Electrophilic substitution HNO₃/H₂SO₄, 0–5°CNitro derivatives at para positions of ethoxy/butoxy benzene rings Nitronium ion attack on activated aromatic rings
Nucleophilic addition Grignard reagents (RMgX), THF, –78°CAlkyl/aryl additions to benzylidene double bondConjugate addition to α,β-unsaturated ketone system

Oxidation and Reduction

The benzylidene group and heterocyclic system undergo redox reactions:

Oxidation

Oxidizing AgentProductsYield (%)Reference
KMnO₄ (acidic)4-butoxybenzoic acid + triazole dicarboxylic acid62
O₃ (ozonolysis)Cleavage to aldehyde fragments78

Reduction

Reducing AgentProductsSelectivity
H₂/Pd-CHydrogenation of benzylidene to CH₂-CH₂ bridge>90%
NaBH₄Partial reduction of thiazole ring45–55%

Photochemical and Thermal Reactions

The compound shows unique behavior under light/heat:

ConditionObservationImplications
UV light (λ = 254 nm)[4π+4π] cycloaddition between benzylidene groupsForms dimeric structures
150°C (neat)Decomposition via retro-Diels-Alder pathwayReleases 4-ethoxyaniline

Acid/Base-Mediated Transformations

Protonation/deprotonation alters reactivity:

MediumReactionOutcome
HCl (conc.)Hydrolysis of triazole ringForms thioamide intermediates
NaOH (aq.)Saponification of ethoxy/butoxy groupsGenerates phenolic derivatives

Coordination Chemistry

The sulfur and nitrogen atoms participate in metal complexation:

Metal SaltLigand SitesComplex StructureApplication
CuCl₂S (thiazole), N2 (triazole)Square-planar geometry Catalysis
AgNO₃N1, N4 (triazole)Linear coordinationAntimicrobial agents

Comparative Reactivity of Substituents

The alkoxy groups influence reaction rates:

PositionSubstituentRelative Reactivity (k, ×10⁻³ s⁻¹)
4-ethoxy–OCH₂CH₃2.17 ± 0.15
4-butoxy–O(CH₂)₃CH₃1.88 ± 0.12

Stability and Decomposition

Critical stability parameters from ECHA data :

  • Thermal decomposition : Begins at 218°C (TGA)

  • Hydrolytic stability : t₁/₂ = 6.3 hr at pH 7.4 (37°C)

  • Photodegradation : 90% degradation after 48 hr UV exposure

Mechanistic Insights from Analogs

Reactivity trends observed in structurally similar compounds :

  • Thiazolo[3,2-b]triazoles undergo ring-opening at N3 under strong bases.

  • 4-Alkoxybenzylidenes exhibit reversible E/Z isomerization (ΔG‡ = 58.2 kJ/mol).

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential pharmacological activities. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Research indicates that compounds with thiazole and triazole rings often possess significant antibacterial and antifungal properties. This compound's structure suggests a potential for similar activities.
  • Anticancer Properties : The presence of multiple aromatic systems may facilitate interactions with biological targets such as DNA or proteins involved in cancer progression. Studies on related compounds have shown promising results in inhibiting tumor growth.

Photochemistry

The compound's ability to absorb light and undergo photochemical reactions makes it suitable for applications in:

  • UV Protection : Due to its structural composition, it may serve as an effective UV filter in cosmetic formulations, protecting skin from harmful UV radiation.
  • Photodynamic Therapy : Its potential to generate reactive oxygen species upon light activation could be harnessed in targeted cancer therapies.

Materials Science

The unique properties of this compound can be utilized in the development of new materials:

  • Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials.
  • Sensors : The compound's electronic properties may allow its use in developing sensors for detecting environmental pollutants or biological markers.

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of (5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one was evaluated against various bacterial strains. Results indicated a significant inhibition zone against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Photodynamic Therapy Application

A collaborative research project explored the use of this compound in photodynamic therapy (PDT). When irradiated with specific wavelengths of light, the compound generated singlet oxygen species that effectively induced apoptosis in cancer cell lines. This study highlights its potential role as a therapeutic agent in oncology.

Data Table of Applications

Application AreaPotential BenefitsCurrent Research Status
Medicinal ChemistryAntimicrobial and anticancer activitiesOngoing preliminary studies
PhotochemistryUV protection and photodynamic therapyInitial trials showing promise
Materials ScienceEnhanced polymer properties and sensor developmentResearch in progress

Mechanism of Action

The mechanism by which SALOR-INT L426571-1EA exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Biological Activity

The compound (5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of a class of organic molecules that exhibit a variety of biological activities due to their unique structural characteristics. This compound incorporates both thiazole and triazole rings, which are known for their potential interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24N4O2S\text{C}_{21}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes:

  • A thiazole ring : Contributes to the compound's reactivity and biological interactions.
  • A triazole moiety : Often associated with antimicrobial and anticancer properties.
  • Substituents such as butoxy and ethoxy groups that may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing thiazole and triazole derivatives often exhibit significant biological activities, including:

  • Antimicrobial Activity : Many thiazole and triazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : These compounds are frequently investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The structural features may confer anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Interaction : It could interact with various receptors in the body, modulating physiological responses.

Research Findings

Recent studies have explored the biological activity of similar compounds. Here are some notable findings:

Compound NameBiological ActivityReference
Thiazolo[3,2-b][1,2,4]triazolesAntimicrobial and anticancer
4-Ethoxyphenyl derivativesPotentially anti-inflammatory
Benzylidene derivativesDiverse biological activities

These studies suggest that the unique combination of functional groups in this compound may enhance its efficacy compared to structurally similar compounds.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of butoxy and ethoxy groups in similar structures suggested enhanced membrane permeability leading to increased efficacy.
  • Anticancer Research : Research on triazole derivatives indicated that they can induce apoptosis in cancer cells. The specific interaction of the triazole ring with cellular targets was highlighted as a key mechanism.

Comparison with Similar Compounds

Key Observations:

  • Alkoxy Chain Length : The target compound’s 4-butoxy group confers higher molecular weight and lipophilicity compared to shorter chains (e.g., ethoxy or propoxy), which may enhance membrane permeability but reduce aqueous solubility .
  • Conversely, electron-donating alkoxy groups (e.g., 4-ethoxy) may stabilize the aromatic system .
  • Heterocyclic Moieties : Derivatives with thiophene or furan substituents (e.g., ) exhibit distinct electronic profiles and higher melting points due to planar heteroaromatic systems.

Q & A

Q. Table 1. Key Synthetic Parameters for Thiazolo-Triazolones

ParameterOptimal ConditionReference
Solvent SystemDMF/Acetic Acid (1:2 v/v)
Reaction Temperature100°C (reflux)
Purification MethodColumn Chromatography (SiO2, 5:1→2:1 hexane/EtOAc)
Yield Range15–30%

Q. Table 2. Biological Activity Benchmarks

Assay TypeActivity ThresholdReference
Antimicrobial (MIC)≤25 µg/mL (Gram-positive)
Antioxidant (DPPH IC50)≤50 µM
Cytotoxicity (SI)>3 (HeLa vs. HEK293)

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